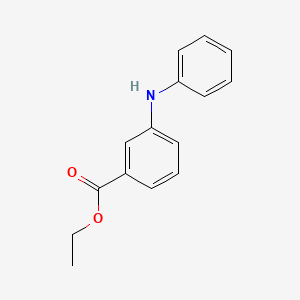

Ethyl 3-(phenylamino)benzoate

説明

Ethyl 3-(phenylamino)benzoate, also known as 3-(phenylamino)benzoic acid ethyl ester, is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.29 .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(phenylamino)benzoate consists of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用

Antiplatelet Activity and Drug Development

Ethyl 3-(phenylamino)benzoate derivatives have been explored for their selective anti-PAR4 activity, which is relevant in the context of antiplatelet drug development. A series of these derivatives were synthesized and evaluated, with some compounds showing potent inhibitory effects on platelet aggregation, ATP release, and P-selectin expression. This suggests the potential of Ethyl 3-(phenylamino)benzoate derivatives as a basis for developing novel antiplatelet drug candidates (Chen et al., 2008).

Antimicrobial Properties

Derivatives of Ethyl 3-(phenylamino)benzoate have shown significant antimicrobial properties. For example, certain compounds exhibited inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus, indicating the potential of these compounds in antimicrobial drug development (Wang et al., 2017).

Anti-Juvenile Hormone Activity

Ethyl 3-(phenylamino)benzoate derivatives have been tested for anti-juvenile hormone activity, specifically inducing precocious metamorphosis in larvae of the silkworm. These findings are relevant in the context of pest control and understanding hormonal pathways in insects (Furuta et al., 2006).

Polycondensation and Polymer Synthesis

Ethyl 3-(phenylamino)benzoate derivatives are used in the polycondensation process to extend the synthesis of well-defined condensation polymers. This has implications in the field of material science, particularly in the development of polymers with specific properties (Sugi et al., 2005).

Ethylene Regulation in Plants

Ethyl 3-(phenylamino)benzoate is involved in the regulation of ethylene, a plant hormone essential for various physiological processes. The compound's role in modulating the biosynthesis of benzyl benzoate and phenylethyl benzoate in plants indicates its significance in understanding plant hormone pathways and their effects on plant growth and development (Dexter et al., 2008).

特性

IUPAC Name |

ethyl 3-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)12-7-6-10-14(11-12)16-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFERRBZMLVXUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(phenylamino)benzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)

![cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2723365.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723366.png)

![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2723368.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)

![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)